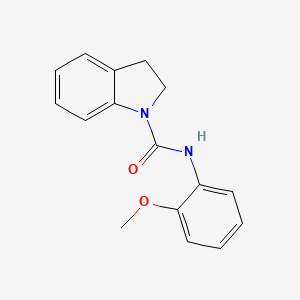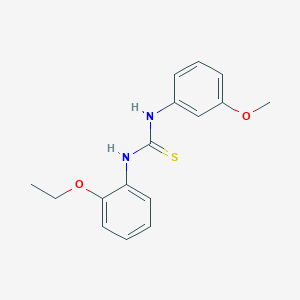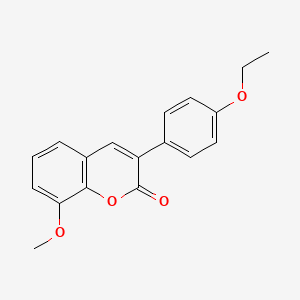
3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. This compound is also known as CEMPA and belongs to the class of acrylamide derivatives.
作用机制
The mechanism of action of CEMPA involves the inhibition of the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in the regulation of inflammation. By inhibiting PDE4, CEMPA reduces the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
CEMPA has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of PDE4 activity, the reduction of pro-inflammatory cytokine levels, and the suppression of inflammation and pain. It has also been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One of the main advantages of CEMPA is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases. However, one of the limitations of CEMPA is its relatively low solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for the study of CEMPA, including:
1. Further investigation of its anti-inflammatory and analgesic properties, including its potential use in the treatment of other inflammatory diseases.
2. Exploration of its potential applications in the field of material science, including the development of new materials with unique properties.
3. Investigation of its mechanism of action at the molecular level, including the identification of its target proteins and the elucidation of its signaling pathways.
4. Development of new synthetic methods for the production of CEMPA, including the use of greener and more sustainable approaches.
5. Exploration of its potential applications in the field of biochemistry, including its use as a tool for the study of signaling pathways and cellular processes.
In conclusion, CEMPA is a promising compound with a range of potential applications in various fields, including medicinal chemistry, material science, and biochemistry. Its potent anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of CEMPA involves the reaction of 2-chlorobenzonitrile and 2-ethyl-6-methylaniline in the presence of a base, followed by the reaction of the resulting product with acryloyl chloride. The final product is obtained after purification through column chromatography.
科学研究应用
CEMPA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases, including rheumatoid arthritis and osteoarthritis.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c1-3-14-9-6-7-13(2)18(14)20-17(21)12-11-15-8-4-5-10-16(15)19/h4-12H,3H2,1-2H3,(H,20,21)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWCCTLBFPYKMQ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C=CC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1NC(=O)/C=C/C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5739306.png)


![7-[4-(tert-butoxycarbonyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B5739352.png)


![N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5739374.png)

![N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5739393.png)
![ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]amino}benzoate](/img/structure/B5739397.png)
![2-chloro-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide](/img/structure/B5739400.png)
![2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739404.png)
![6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5739411.png)
![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5739418.png)